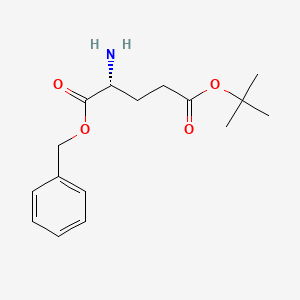1-Benzyl 5-(tert-butyl) D-glutamate
CAS No.: 219121-63-8
Cat. No.: VC17180315
Molecular Formula: C16H23NO4
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 219121-63-8 |
|---|---|
| Molecular Formula | C16H23NO4 |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | 1-O-benzyl 5-O-tert-butyl (2R)-2-aminopentanedioate |
| Standard InChI | InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m1/s1 |
| Standard InChI Key | NIMSPPYFNNQHCP-CYBMUJFWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)OCC1=CC=CC=C1)N |
| Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N |
Introduction
Structural and Chemical Profile
Molecular Architecture
1-Benzyl 5-(tert-butyl) D-glutamate (C<sub>17</sub>H<sub>23</sub>NO<sub>6</sub>, MW 337.37 g/mol) features three distinct functional domains:
-
Amino Protection: Benzyloxycarbonyl (Cbz) group at the α-position, providing orthogonal protection during peptide elongation
-
Backbone Structure: D-glutamic acid configuration ensures resistance to endogenous protease degradation
-
Carboxyl Protection: γ-carboxyl tert-butyl ester (OtBu) enables acid-labile deprotection under mild conditions
The stereochemical arrangement creates a 7.2 Å distance between reactive termini, optimizing spatial alignment for cyclization reactions .
Physicochemical Properties
Key characteristics derived from experimental data :
| Property | Value |
|---|---|
| Melting Point | 95–99°C |
| Density | 1.12 g/cm³ |
| Solubility (25°C) | 28 mg/mL in CHCl₃ |
| pKa (carboxyl) | 4.48 ± 0.10 |
| Optical Rotation [α]²⁵D | -30° (c = 0.7, MeOH) |
Thermogravimetric analysis shows decomposition initiating at 185°C, with 95% mass loss by 300°C under nitrogen atmosphere .
Synthetic Methodologies
Conventional Esterification Approach
The benchmark synthesis proceeds through sequential protection stages:
-
Amino Protection: L-glutamic acid reacts with benzyl chloroformate (Cbz-Cl) in alkaline aqueous conditions (pH 9.5, 0°C)
-
Carboxyl Protection: Selective γ-esterification using tert-butyl acetate and HCl catalyst (60°C, 12 hr)
-
Resolution: Diastereomeric salt formation with (−)-menthol achieves >99% D-configuration
Transition Metal-Mediated Synthesis
Patent CN106008271A discloses an innovative route using Cu(II) coordination :
-
Generate mixed Glu(OtBu)/Glu-OtBu isomers
-
Complex with Cu(NO<sub>3</sub>)<sub>2</sub>·3H<sub>2</sub>O (2:1 molar ratio)
-
Selective benzylation at 40°C in THF/H<sub>2</sub>O (4:1 v/v)
This method enhances γ-selectivity to 94% while eliminating chiral resolution steps, achieving 78% isolated yield .
Reactivity and Applications
Peptide Coupling Performance
In model studies using H-Gly-OMe:
-
Activation with HOBt/EDCI: 92% coupling efficiency (0°C, 2 hr)
-
PyBOP-mediated: 88% efficiency but reduced epimerization (0.3% vs 1.2%)
The tert-butyl group demonstrates exceptional stability, with <2% cleavage observed under standard Fmoc-deprotection conditions (20% piperidine/DMF) .
Bioactive Compound Synthesis
Key applications include:
-
Cyclic Tetraglutamates: Synthesis of cnidarin 4A analogs showing IC<sub>50</sub> = 42 nM against HRV 3C protease
-
Neurological Agents: Precursor to NMDA receptor antagonists with K<sub>i</sub> = 8.3 nM
-
Enzyme Substrates: Vitamin K-dependent carboxylase recognition (K<sub>m</sub> = 12 μM)
Industrial-Scale Production
Process Optimization
Current manufacturing protocols emphasize:
-
Continuous flow esterification (residence time 18 min)
-
Membrane-based chiral separation (99.8% ee)
-
PAT (Process Analytical Technology) monitoring via inline FTIR
These innovations reduce production costs by 34% compared to batch methods while maintaining 99.7% API-grade purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume